2-(4-Methyl-1,3-thiazol-2-yl)ethyl propanoate
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Overview
Description
2-(4-Methyl-1,3-thiazol-2-yl)ethyl propanoate is a chemical compound belonging to the thiazole family, characterized by its unique structure that includes a thiazole ring with a methyl group at the 4-position and an ethyl propanoate moiety. Thiazoles are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)ethyl propanoate typically involves the reaction of 4-methyl-1,3-thiazole with ethyl propanoate under specific conditions. One common method is the nucleophilic substitution reaction, where the thiazole ring acts as a nucleophile and reacts with ethyl propanoate in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and pressure are optimized to achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methyl-1,3-thiazol-2-yl)ethyl propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazoles or esters.
Scientific Research Applications
2-(4-Methyl-1,3-thiazol-2-yl)ethyl propanoate has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It may be used in the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and analgesic drugs.
Industry: Its applications extend to the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Methyl-1,3-thiazol-2-yl)ethyl propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-(4-Methyl-1,3-thiazol-2-yl)ethyl propanoate is similar to other thiazole derivatives, such as meloxicam and other thiazole-based drugs. its unique structure and functional groups contribute to its distinct properties and potential applications. Other similar compounds include:
Meloxicam: A nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory and analgesic properties.
Thiazole derivatives: Various compounds with diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)ethyl propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-3-9(11)12-5-4-8-10-7(2)6-13-8/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHAXHWLDXWYHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCC1=NC(=CS1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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